
Methyl 2-bromo-5-(methylamino)-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-5-(methylamino)-4-nitrobenzoate is an organic compound with a complex structure that includes bromine, methylamino, and nitro functional groups attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-(methylamino)-4-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by bromination to add the bromine atom at the desired position. The final step involves the introduction of the methylamino group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-5-(methylamino)-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Substitution: The methylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield Methyl 2-bromo-5-(methylamino)-4-aminobenzoate, while substitution of the bromine atom can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-5-(methylamino)-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism by which Methyl 2-bromo-5-(methylamino)-4-nitrobenzoate exerts its effects depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and methylamino groups can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 2-bromo-5-methylbenzoate
- Methyl 2-bromo-5-aminobenzoate
Uniqueness
Methyl 2-bromo-5-(methylamino)-4-nitrobenzoate is unique due to the presence of both a nitro and a methylamino group on the benzoate ester
Eigenschaften
Molekularformel |
C9H9BrN2O4 |
|---|---|
Molekulargewicht |
289.08 g/mol |
IUPAC-Name |
methyl 2-bromo-5-(methylamino)-4-nitrobenzoate |
InChI |
InChI=1S/C9H9BrN2O4/c1-11-7-3-5(9(13)16-2)6(10)4-8(7)12(14)15/h3-4,11H,1-2H3 |
InChI-Schlüssel |
GOPYXUFTNIJSCX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C(=C1)C(=O)OC)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)

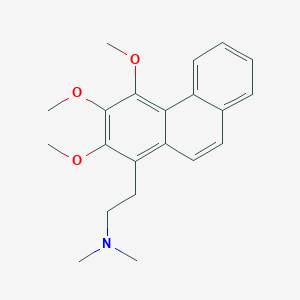
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
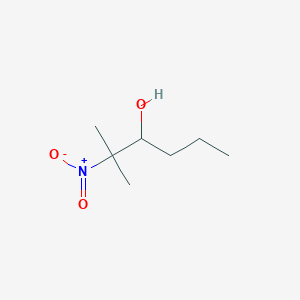
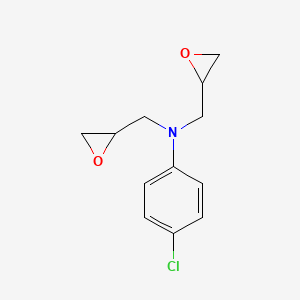

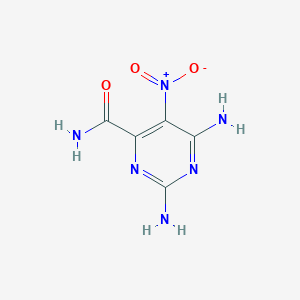
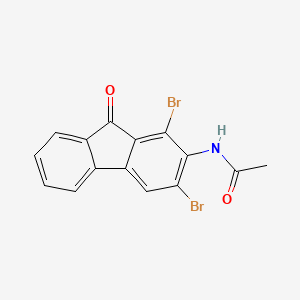
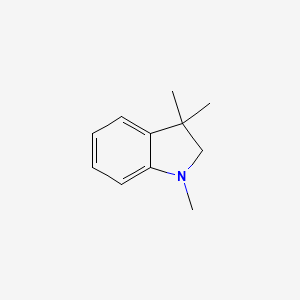
![Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate](/img/structure/B14007003.png)

![N'-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14007007.png)

